molecular formula C7H7N5 B15374154 2-Amino-5-phenyltetrazole CAS No. 23579-47-7

2-Amino-5-phenyltetrazole

Cat. No.: B15374154
CAS No.: 23579-47-7
M. Wt: 161.16 g/mol
InChI Key: SAMZJHKVTAZLPV-UHFFFAOYSA-N
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Description

2-Amino-5-phenyltetrazole is a nitrogen-rich heterocyclic compound characterized by a tetrazole core (a five-membered ring with four nitrogen atoms) substituted with a phenyl group at position 5 and an amino group at position 2. Its synthesis typically involves cyclization reactions, such as the interaction of phenyl-substituted nitriles with sodium azide under acidic conditions, or modifications of pre-functionalized tetrazole precursors .

Properties

CAS No.

23579-47-7

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

IUPAC Name

5-phenyltetrazol-2-amine

InChI

InChI=1S/C7H7N5/c8-12-10-7(9-11-12)6-4-2-1-3-5-6/h1-5H,8H2

InChI Key

SAMZJHKVTAZLPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: 5-Aminotetrazole Derivatives

The substitution pattern on the tetrazole ring significantly influences reactivity and applications:

Compound Substituents Key Properties/Applications Reference
2-Amino-5-phenyltetrazole Phenyl (C₆H₅) at C5, NH₂ at C2 High thermal stability; used in coordination chemistry and anticancer research
1-Aryl-5-arylamino tetrazoles Aryl groups at N1 and C5 Enhanced π-π stacking for material science; catalytic applications
5-Aminotetrazole monohydrate NH₂ at C5, no phenyl Energetic material precursor; lower lipophilicity compared to phenyl derivatives

Key Insight: The phenyl group in this compound enhances aromatic interactions and steric bulk, improving binding affinity in biological targets compared to non-aromatic analogues .

Functional Analogues: Thiazole and Benzoxazole Derivatives

Heterocycles with different ring systems exhibit divergent biological and chemical behaviors:

Compound Core Structure Key Differences Biological Activity Reference
This compound Tetrazole Four nitrogen atoms; high nitrogen content Antimicrobial, antitumor
2-Amino-4-phenylthiazole Thiazole Sulfur atom at position 1; reduced aromaticity Antihistaminic, anti-inflammatory
Ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl acetate Benzoxazole-tetrazole hybrid Oxygen atom in benzoxazole; increased solubility Antifungal, antibacterial

Key Insight : Tetrazoles exhibit higher nitrogen content and metabolic stability compared to thiazoles, making them preferable in energetic materials and metal coordination complexes .

Nitro-Substituted Analogues

Nitro groups alter electronic properties and bioactivity:

Compound Substituent Key Applications Reference
2-Amino-5-nitrothiazole NO₂ at C5 Pharmaceutical intermediate (e.g., nitrazepam synthesis)
This compound Phenyl at C5 Broader biological activity spectrum due to aromatic moiety

Key Insight : Nitro groups increase electrophilicity and reactivity in nucleophilic substitutions, but phenyl groups enhance hydrophobic interactions in drug-receptor binding .

Q & A

Q. What are the standard synthetic protocols for 2-Amino-5-phenyltetrazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclization reactions. For example, hydrazide derivatives can react with thiourea or nitriles under reflux conditions. A representative method includes:

Reaction Setup : Dissolve 2-phenyltetrazole precursors in polar aprotic solvents (e.g., DMSO or DMF) and heat under reflux (110–130°C) for 12–18 hours .

Workup : Distill under reduced pressure, cool, and precipitate the product in ice water.

Purification : Recrystallize using ethanol-water mixtures.
Optimization Tips :

  • Adjust stoichiometry of reagents (e.g., 1:1.2 molar ratio of precursor to thiourea).
  • Use catalysts like phosphorus oxychloride to enhance cyclization efficiency .
  • Monitor reaction progress via TLC or HPLC.

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and amino groups (δ 5.1–5.5 ppm) .
    • FT-IR : Detect N-H stretches (~3300 cm⁻¹) and tetrazole ring vibrations (~1500 cm⁻¹).
  • Purity Assessment :
    • HPLC : Use C18 columns with acetonitrile/water mobile phases (retention time ~8.2 min).
    • Melting Point : Consistent with literature values (141–143°C) .
  • Mass Spectrometry : Confirm molecular ion peak [M+H]⁺ at m/z 175.

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

Methodological Answer:

  • Antimicrobial Screening :
    • Use broth microdilution (CLSI guidelines) against S. aureus and E. coli (MIC range: 16–64 µg/mL) .
  • Cytotoxicity :
    • MTT assay on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ values.
  • Antioxidant Activity :
    • DPPH radical scavenging assay (EC₅₀ comparison with ascorbic acid) .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

Methodological Answer: Contradictions often arise from:

  • pH-Dependent Activity : Test compound stability and activity across pH 5–8 (e.g., antimicrobial efficacy may decline at neutral pH) .
  • Strain Variability : Use standardized microbial strains (e.g., ATCC references).
  • Assay Conditions : Control temperature (37°C ± 0.5°C) and incubation time (18–24 hours).
    Resolution Workflow :

Replicate experiments under reported conditions.

Cross-validate with orthogonal assays (e.g., disk diffusion vs. microdilution).

Perform statistical analysis (ANOVA, p < 0.05).

Q. What advanced synthetic strategies improve regioselectivity in this compound derivatives?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time from 18 hours to 2 hours with 85% yield .
  • Flow Chemistry : Enhance scalability using continuous reactors (residence time: 30 min, 90°C) .
  • Catalytic Systems :
    • Ionic liquids (e.g., [BMIM][BF₄]) improve regioselectivity for 5-substituted products .
    • Metal catalysts (e.g., CuI) for cross-coupling reactions to introduce aryl groups.

Q. How can structure-activity relationships (SAR) guide the design of novel derivatives?

Methodological Answer:

  • Key Modifications :
    • Phenyl Group Substitution : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) to enhance antimicrobial activity .
    • Amino Group Functionalization : Acetylation reduces cytotoxicity while retaining activity .
  • Computational Tools :
    • Molecular Docking : Predict binding to cyclooxygenase (COX-2) or bacterial enzymes (e.g., dihydrofolate reductase) .
    • QSAR Models : Use Hammett constants (σ) to correlate substituent effects with bioactivity.

Q. What methodologies assess the stability of this compound under storage and experimental conditions?

Methodological Answer:

  • Thermal Stability :
    • TGA/DSC analysis (decomposition onset: ~200°C).
  • Photostability :
    • Expose to UV light (254 nm) for 24 hours; monitor degradation via HPLC .
  • Long-Term Storage :
    • Store at 4°C in amber vials under inert gas (N₂). Degradation <5% over 6 months .

Q. How should safety protocols be adapted for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods for synthesis and weighing.
  • Spill Management : Neutralize with 10% acetic acid and absorb with vermiculite .
  • Waste Disposal : Incinerate at >1000°C in licensed facilities .

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